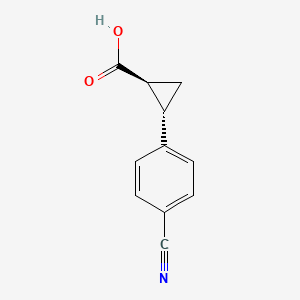

(1S,2S)-2-(4-cyanophenyl)cyclopropane-1-carboxylic acid

Description

Propriétés

Formule moléculaire |

C11H9NO2 |

|---|---|

Poids moléculaire |

187.19 g/mol |

Nom IUPAC |

(1S,2S)-2-(4-cyanophenyl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C11H9NO2/c12-6-7-1-3-8(4-2-7)9-5-10(9)11(13)14/h1-4,9-10H,5H2,(H,13,14)/t9-,10+/m1/s1 |

Clé InChI |

FTHLUIBYGIBEIZ-ZJUUUORDSA-N |

SMILES isomérique |

C1[C@@H]([C@H]1C(=O)O)C2=CC=C(C=C2)C#N |

SMILES canonique |

C1C(C1C(=O)O)C2=CC=C(C=C2)C#N |

Origine du produit |

United States |

Méthodes De Préparation

Diazomethane-Based Cyclopropanation

The cyclopropane ring in (1S,2S)-2-(4-cyanophenyl)cyclopropane-1-carboxylic acid is often constructed using diazomethane or diazoacetate derivatives. A common method involves the reaction of 4-cyanostyrene with diazomethane in the presence of transition metal catalysts such as palladium or rhodium. For example, palladium-catalyzed cyclopropanation of 4-cyanostyrene with diazomethane yields the cyclopropane core with moderate diastereoselectivity (60–70% cis selectivity). The carboxylic acid group is subsequently introduced via hydrolysis of a pre-functionalized ester intermediate.

Key Conditions :

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction, employing Zn-Cu/CH₂I₂, is another classical approach. This method is particularly effective for electron-deficient alkenes like 4-cyanostyrene. The reaction proceeds via a carbenoid intermediate, forming the cyclopropane ring with high trans diastereoselectivity (up to 95:5 trans:cis). However, enantioselectivity requires chiral auxiliaries or catalysts.

Example Protocol :

-

Substrate : 4-Cyanostyrene

-

Reagent : CH₂I₂ (1.5 equiv), Zn-Cu couple

-

Catalyst : Chiral dioxaborolane auxiliary (20 mol%)

Catalytic Asymmetric Cyclopropanation

Rhodium-Catalyzed Enantioselective Synthesis

Chiral dirhodium complexes, such as Rh₂(S-PTTL)₄, enable enantioselective cyclopropanation of 4-cyanostyrene with α-diazoesters. This method achieves excellent enantiomeric excess (up to 99% ee) and diastereoselectivity (95:5 trans:cis) by leveraging steric and electronic effects of the catalyst.

Optimized Parameters :

Copper-Catalyzed Methods

Copper complexes with bis-oxazoline ligands facilitate asymmetric cyclopropanation under mild conditions. For instance, Cu(OTf)₂ with a chiral Box ligand converts 4-cyanostyrene and ethyl diazoacetate into the (1S,2S)-cyclopropane derivative with 89% ee.

Advantages :

Enzyme-Catalyzed Stereoselective Synthesis

Myoglobin-Based Biocatalysts

Engineered myoglobin variants (e.g., Mb(H64V,V68A)) catalyze cyclopropanation of 4-cyanostyrene with diazoacetonitrile, yielding the (1S,2S)-isomer with >99% ee and 5600 turnover numbers (TON). This method avoids toxic metal catalysts and operates under aerobic conditions.

Procedure :

Cytochrome P450 Variants

Modified P450 enzymes (e.g., P411-UA) catalyze cyclopropanation with ethyl diazoacetate, though with lower enantioselectivity (70–85% ee). This system is ideal for isotopic labeling (e.g., ¹³C) due to mild reaction conditions.

Desymmetrization of meso-Cyclopropane Intermediates

Kinetic Resolution via Hydrolysis

Chiral resolution of racemic cyclopropane esters using lipases (e.g., Candida antarctica Lipase B) provides enantiopure (1S,2S)-carboxylic acids. For example, hydrolysis of methyl 2-(4-cyanophenyl)cyclopropane-1-carboxylate yields the acid with 95% ee.

Conditions :

-

Enzyme : CAL-B (10 mg/mmol)

-

Solvent : Phosphate buffer (pH 7.0)/tert-butanol

-

Conversion : 50% (stoichiometric control)

Comparative Analysis of Methods

| Method | Catalyst/Reagent | Yield (%) | ee (%) | Diastereoselectivity | Scalability |

|---|---|---|---|---|---|

| Simmons-Smith | Zn-Cu/CH₂I₂ | 58 | N/A | 95:5 (trans:cis) | Moderate |

| Rhodium-Catalyzed | Rh₂(S-PTTL)₄ | 82 | 98 | 95:5 (trans:cis) | High |

| Myoglobin-Catalyzed | Mb(H64V,V68A) | 78 | 99.9 | >99:1 (trans:cis) | High |

| Enzymatic Resolution | CAL-B | 45 | 95 | N/A | Low |

Challenges and Optimizations

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Chimie : En synthèse organique, l’acide (1S,2S)-2-(4-cyanophényl)cyclopropane-1-carboxylique sert de bloc de construction pour la construction de molécules plus complexes. Son système cyclique tendu et ses groupes fonctionnels en font un intermédiaire polyvalent dans la synthèse de produits naturels et de produits pharmaceutiques.

Biologie : La nature chirale du composé et ses groupes fonctionnels lui permettent d’interagir avec les molécules biologiques, ce qui en fait un candidat potentiel pour le développement d’inhibiteurs enzymatiques ou de modulateurs de récepteurs.

Médecine : En chimie médicinale, les dérivés de ce composé sont étudiés pour leurs propriétés thérapeutiques potentielles, notamment leurs activités anti-inflammatoires, anticancéreuses et antimicrobiennes. La présence du groupe cyanophényle peut améliorer l’affinité de liaison du composé aux cibles biologiques.

Industrie : Le composé est utilisé dans le développement de nouveaux matériaux, tels que les polymères et les revêtements, en raison de ses propriétés structurelles uniques. Il peut également être utilisé dans la synthèse d’agrochimiques et de produits chimiques de spécialité.

Applications De Recherche Scientifique

Medicinal Chemistry

(1S,2S)-2-(4-cyanophenyl)cyclopropane-1-carboxylic acid serves as a building block for synthesizing pharmaceutical compounds. Its unique structure allows it to be incorporated into drug candidates targeting various biological pathways.

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, research indicates that derivatives of cyclopropane carboxylic acids can inhibit the enzyme 1-aminocyclopropane-1-carboxylate oxidase 2 (ACO2), which is crucial in ethylene biosynthesis in plants .

Agricultural Applications

The compound has shown promise as a bioactive agent in agriculture. It can regulate plant growth and development by modulating ethylene production.

- Ethylene Biosynthesis Regulation : Studies have demonstrated that this compound derivatives effectively inhibit ACO2, leading to reduced ethylene levels in plants such as Arabidopsis thaliana. This inhibition can enhance crop yield and stress resistance .

Material Science

In material science, this compound is being explored for its potential in developing new materials with specific properties.

- Polymer Synthesis : The rigidity imparted by the cyclopropane ring structure enhances the mechanical properties of polymers when used as a monomer or additive.

Case Study 1: Enzyme Inhibition

A study investigating the binding affinity of this compound to ACO2 reported a binding constant of approximately . This indicates a strong interaction that could be leveraged for developing agricultural inhibitors .

Case Study 2: Synthesis of Drug Candidates

Research on synthesizing analogs of this compound has led to the identification of new drug candidates with improved efficacy against cancer cell lines. For example, derivatives were tested against MCF7 breast cancer cells, showing significant cytotoxicity with IC50 values in the low micromolar range.

Mécanisme D'action

Le mécanisme d’action de l’acide (1S,2S)-2-(4-cyanophényl)cyclopropane-1-carboxylique implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Les centres chiraux du composé et ses groupes fonctionnels lui permettent de se lier sélectivement à ces cibles, modulant ainsi leur activité. Par exemple, il peut inhiber l’activité enzymatique en se liant au site actif ou modifier la fonction des récepteurs en interagissant avec les domaines de liaison .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound shares structural similarities with other cyclopropane-carboxylic acid derivatives, differing primarily in substituents on the aromatic ring or cyclopropane moiety. Below is a detailed comparison:

Structural Analogues and Physicochemical Properties

Pharmacological and Functional Differences

- Receptor Binding: Cyclopropane derivatives with aromatic substituents (e.g., 4-cyanophenyl, pyridinyl) are often explored as metabotropic glutamate receptor (mGluR) modulators. For example, LY341495 (a structurally related mGluR antagonist) shares a cyclopropane-carboxylic acid backbone but differs in substituent positioning .

- Bioactivity: The 4-cyanophenyl variant’s electron-withdrawing -CN group may enhance binding to glutamate receptors compared to electron-donating groups (e.g., -OH in the hydroxyphenyl analogue) .

- Stereochemical Impact : The (1S,2S) configuration in the target compound contrasts with rel-configured analogues (e.g., ), which may exhibit reduced receptor selectivity due to mismatched stereochemistry .

Key Research Findings

- mGluR Modulation: Compounds like LBG30300 ((1S,2S,3S)-2-((S)-amino(carboxy)methyl)-3-(carboxymethyl)cyclopropane-1-carboxylic acid) demonstrate that cyclopropane-carboxylic acids can achieve picomolar potency as mGluR2 agonists, highlighting the scaffold’s versatility .

Activité Biologique

(1S,2S)-2-(4-cyanophenyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative characterized by the presence of a cyanophenyl group. This compound has garnered attention in scientific research due to its potential biological activity and applications in various fields, including medicinal chemistry and agricultural science.

- Molecular Formula : C₁₁H₉NO₂

- Molecular Weight : 187.19 g/mol

- IUPAC Name : this compound

- Melting Point : 140-142 °C

- Solubility : Soluble in common organic solvents such as dichloromethane, ethanol, and acetonitrile.

Biological Activity

The biological activity of this compound is primarily linked to its role as a probe in enzyme studies and its potential therapeutic applications. The compound has been investigated for its interactions with various biological targets, particularly in the context of enzyme inhibition and metabolic pathways.

The mechanism of action involves the interaction of the cyanophenyl group with specific enzymes or receptors, potentially modulating their activity. The rigidity provided by the cyclopropane ring enhances the binding affinity of the compound to these targets, which may lead to significant biological effects.

Research Findings

Recent studies have highlighted several key areas regarding the biological activity of this compound:

-

Enzyme Inhibition :

- The compound has been studied as an inhibitor of 1-aminocyclopropane-1-carboxylate oxidase 2 (ACO2) in Arabidopsis thaliana, which is crucial for ethylene biosynthesis. Molecular docking studies indicate that it exhibits favorable binding interactions with ACO2, suggesting potential applications in regulating plant growth and development .

- Synthetic Applications :

- In Silico Studies :

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| (1R,2R)-2-(4-cyanophenyl)cyclopropane-1-carboxylic acid | Structure | Similar enzyme inhibition properties |

| Methylcyclopropane | Structure | Less effective as an ACO2 inhibitor |

| Pyrazinecarboxylic acid | Structure | Known inhibitor but with lower binding affinity |

Case Study 1: Ethylene Biosynthesis Inhibition

A study conducted on various cyclopropanecarboxylic acids revealed that this compound showed competitive inhibition against ACO2. The docking results indicated a binding free energy () of -6.2 kcal/mol, which correlates with effective inhibition levels compared to other tested compounds .

Case Study 2: Synthesis Optimization

Research on optimizing the synthesis conditions for this compound demonstrated improved yields using Cu(I) salt/amine/DMSO systems under mild conditions. This approach not only enhanced the yield but also reduced reaction time significantly, making it a viable option for large-scale production .

Q & A

Q. What are the key physicochemical properties of (1S,2S)-2-(4-cyanophenyl)cyclopropane-1-carboxylic acid, and how do they influence experimental design?

The compound has a molecular formula of C₁₁H₉NO₂ (MW: 187.2 g/mol) and features a strained cyclopropane ring with a 4-cyanophenyl substituent. Its solubility in common solvents (e.g., DMSO) is critical for stock solution preparation, requiring storage at 2–8°C to prevent degradation. The electron-withdrawing cyano group enhances electrophilic reactivity, influencing its participation in nucleophilic substitution or cycloaddition reactions. Proper handling of its stereochemistry ((1S,2S) configuration) is essential for reproducibility in biological assays .

Q. How is this compound synthesized, and what are the critical stereochemical considerations?

Synthesis typically involves cyclopropanation of a pre-functionalized alkene using carbene or ylide intermediates. For example, a diazo compound (e.g., ethyl diazoacetate) may react with a 4-cyanophenyl-substituted alkene under Rh(II) catalysis to form the cyclopropane ring. Asymmetric synthesis methods, such as chiral auxiliaries or catalysts, are required to achieve the (1S,2S) configuration. Post-synthetic modifications (e.g., hydrolysis of esters to carboxylic acids) must avoid racemization, verified by chiral HPLC or X-ray crystallography .

Q. What analytical techniques are recommended for characterizing this compound’s purity and stereochemical integrity?

- HPLC-MS : Confirms molecular weight and detects impurities.

- Chiral HPLC or SFC : Validates enantiomeric excess (>97% purity).

- NMR (¹H/¹³C) : Assigns stereochemistry via coupling constants (e.g., cyclopropane ring protons show characteristic J values of 5–10 Hz).

- X-ray crystallography : Resolves absolute configuration unambiguously .

Advanced Research Questions

Q. How does the 4-cyanophenyl substituent affect the compound’s reactivity in comparison to other arylcyclopropane derivatives?

The cyano group increases electrophilicity at the cyclopropane ring, making it more susceptible to nucleophilic attack (e.g., by amines or thiols). Compared to ethoxycarbonyl or trifluoromethyl analogs (e.g., rac-(1R,2S)-1-(ethoxycarbonyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid), the cyano group reduces steric bulk but enhances π-π stacking in biological targets. Computational studies (DFT) can predict charge distribution and reaction pathways, aiding in rational design of derivatives .

Q. What strategies can resolve contradictions in biological activity data observed across different assay systems?

Discrepancies may arise from differences in:

- Cell permeability : The carboxylic acid group’s ionization state (pH-dependent) affects membrane penetration. Use ester prodrugs (e.g., methyl esters) to improve bioavailability .

- Target binding modes : Molecular docking or SPR analysis can validate interactions with enzymes/receptors (e.g., comparing binding affinities in purified vs. cellular systems).

- Metabolic stability : LC-MS metabolomics identifies degradation products in hepatic microsomes .

Q. How can computational modeling optimize the design of derivatives targeting specific enzymes (e.g., cyclooxygenase-2 or γ-secretase)?

- Molecular Dynamics (MD) Simulations : Assess the compound’s binding stability in enzyme active sites.

- QSAR Studies : Correlate substituent electronic effects (e.g., Hammett σ values for the cyano group) with inhibitory potency.

- Free Energy Perturbation (FEP) : Predict the impact of structural modifications (e.g., replacing cyanophenyl with fluorophenyl) on binding energy .

Q. What experimental approaches validate the compound’s role in modulating oxidative stress pathways?

- ROS Detection : Use fluorescent probes (e.g., DCFH-DA) in cell-based assays.

- Enzyme Activity Assays : Measure inhibition of NADPH oxidase or activation of Nrf2-ARE pathways.

- In Vivo Models : Administer the compound in zebrafish or rodent models of oxidative stress, followed by transcriptomic analysis (RNA-seq) of antioxidant genes .

Methodological Considerations

Q. How to address low yields in cyclopropanation reactions during scale-up synthesis?

- Catalyst Optimization : Screen chiral Rh(II) or Cu(I) catalysts to enhance enantioselectivity.

- Solvent Effects : Use non-polar solvents (e.g., toluene) to stabilize carbene intermediates.

- Temperature Control : Maintain reactions at –20°C to 0°C to minimize side reactions .

Q. What are the best practices for ensuring reproducibility in stereoselective functionalization?

- Protecting Groups : Temporarily block the carboxylic acid with tert-butyl esters to prevent undesired side reactions.

- Stereochemical Monitoring : Use circular dichroism (CD) or NOESY NMR to track configuration during derivatization.

- Crystallization Conditions : Optimize solvent mixtures (e.g., hexane/EtOAc) to isolate enantiopure crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.